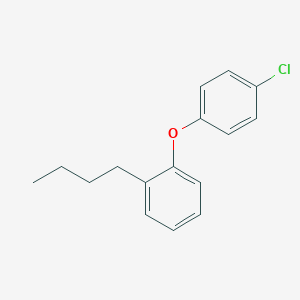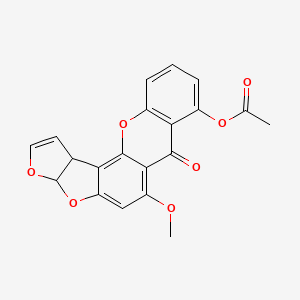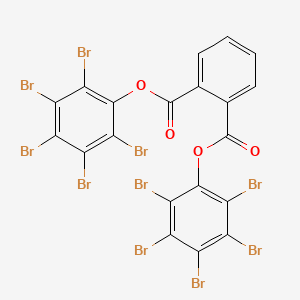
1-Butyl-2-(4-chlorophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-(4-chlorophenoxy)benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a butyl group and a 4-chlorophenoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-(4-chlorophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where a butyl group is introduced to the benzene ring using butyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃). The 4-chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using 4-chlorophenol and a suitable base.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by their coupling under controlled conditions. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of this compound on a larger scale.
化学反応の分析
Types of Reactions: 1-Butyl-2-(4-chlorophenoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents to the benzene ring. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: LiAlH₄, hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄).
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
1-Butyl-2-(4-chlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 1-Butyl-2-(4-chlorophenoxy)benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.
Nucleophilic Aromatic Substitution: The 4-chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles attack the electron-deficient aromatic ring.
類似化合物との比較
1-Butyl-2-(4-bromophenoxy)benzene: Similar structure but with a bromine atom instead of chlorine.
1-Butyl-2-(4-fluorophenoxy)benzene: Similar structure but with a fluorine atom instead of chlorine.
1-Butyl-2-(4-methylphenoxy)benzene: Similar structure but with a methyl group instead of chlorine.
Uniqueness: 1-Butyl-2-(4-chlorophenoxy)benzene is unique due to the presence of the 4-chlorophenoxy group, which imparts specific chemical and physical properties. The chlorine atom enhances the compound’s reactivity and influences its interactions with other molecules, making it distinct from its analogs with different substituents.
特性
CAS番号 |
58264-32-7 |
|---|---|
分子式 |
C16H17ClO |
分子量 |
260.76 g/mol |
IUPAC名 |
1-butyl-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C16H17ClO/c1-2-3-6-13-7-4-5-8-16(13)18-15-11-9-14(17)10-12-15/h4-5,7-12H,2-3,6H2,1H3 |
InChIキー |
IPAPQLORLURXGF-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=CC=C1OC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![([1,1'-Biphenyl]-4-yl)(difluoro)thallane](/img/structure/B14617541.png)
![Naphtho[1,2-a]naphthacene](/img/structure/B14617545.png)


![Benzene, 1-butyl-4-[(1,1-dimethylethyl)sulfonyl]-](/img/structure/B14617566.png)


![1-(2-Methylbutyl)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14617582.png)




![N-[3-(2,4-Diamino-6-methyl-pyrimidin-5-YL)propyl]-4-methyl-N-phenyl-benzenesulfonamide](/img/structure/B14617622.png)
![1-(3-Methylbicyclo[2.2.1]hept-2-en-2-yl)propan-2-one](/img/structure/B14617628.png)
